molecular formula C19H19ClN4O3 B4429208 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA

Cat. No.: B4429208
M. Wt: 386.8 g/mol
InChI Key: XUNFABYJAABXRM-UHFFFAOYSA-N
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Description

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a methoxyphenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methyl Group: The oxadiazole intermediate is then alkylated using a suitable methylating agent.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 2-methoxyaniline and an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Electronics: Incorporation into organic electronic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring and chlorophenyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA
  • **3-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA

Uniqueness

The presence of the 4-chlorophenyl group in 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA imparts unique electronic and steric properties that differentiate it from its analogs. This can result in distinct reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethyl-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-3-24(19(25)21-15-6-4-5-7-16(15)26-2)12-17-22-18(23-27-17)13-8-10-14(20)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNFABYJAABXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA
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3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA
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3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA
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3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA
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3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA
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3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-ETHYL-1-(2-METHOXYPHENYL)UREA

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